

Application Notes and Protocols for Budesonide Administration in Mouse Models

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Introduction

Budesonide is a potent glucocorticoid with high topical anti-inflammatory activity, making it a cornerstone in the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of inflammatory gene expression.^{[1][2]} Preclinical evaluation of budesonide in mouse models is crucial for understanding its therapeutic potential and mechanisms of action. This document provides detailed protocols for the administration of budesonide in mice via various routes, summarizes quantitative data from relevant studies, and illustrates key experimental workflows and signaling pathways.

Data Presentation: Quantitative Summary of Budesonide Administration Protocols

The following tables summarize the quantitative data from various studies on the administration of budesonide in mouse models, providing a comparative overview of different experimental setups.

Table 1: Budesonide Administration via Inhalation/Nebulization

Mouse Strain	Disease Model	Budesonide Dose	Vehicle	Administration Frequency & Duration	Key Quantitative Outcomes/ Efficacy
BALB/c	Chronic Asthma (OVA-induced)	250 µg	Saline	Twice daily for 14 days	Reduced subepithelial smooth muscle thickness and basement membrane thickness.[3][4]
BALB/c	Chronic Asthma (OVA-induced)	500 µg	Saline	Once daily for 14 days	Lowest lung epithelial basement membrane thickness observed in this group.[3][4]
BALB/c	Chronic Asthma (OVA-induced)	1000 µg	Saline	Every other day for 14 days	Highest beneficial effect on lung tissue with no measurable side effects on bone mineralization .[3][4]
BALB/c	Asthma (OVA-induced)	1 mg in 5 mL	PBS	Once daily for 8 weeks	Alleviated airway inflammation and

remodeling.
[5]

Ameliorated
allergic
airway
inflammation
and reduced
vascularity.

BALB/c

Asthma

100 µg/kg

Not specified

Daily

Rat (SD)

COPD
(Cigarette
smoke-
induced)

2.0 mg in 2.0
mL

PBS

Once daily for
the final
month of a 4-
month study

Significantly
decreased
inflammatory
cells in BALF
and
ameliorated
lung function
decline.[6]

Table 2: Budesonide Administration via Intraperitoneal (IP) Injection

Mouse Strain	Disease Model	Budesonide Dose	Vehicle	Administration Frequency & Duration	Key Quantitative Outcomes/ Efficacy
BALB/c	Asthma (Allergen-induced)	3 mg/kg	1% Carboxymethylcellulose solution	Once daily, 30 min prior to allergen challenge	Prevented increases in airway responsiveness and bronchoalveolar lavage (BAL) eosinophils. [7]

Table 3: Budesonide Administration via Intranasal (IN) Instillation

Mouse Strain	Disease Model	Budesonide Dose	Vehicle	Administration Frequency & Duration	Key Quantitative Outcomes/ Efficacy
Not specified	Allergen-induced airway inflammation	350 µg/kg/day	Ethanol in saline	Daily for 4 days	Completely prevented the development of allergen-induced airway hyperresponsiveness.[2]
C57BL/6	Acute Lung Injury (LPS-induced)	0.5 mg/kg	Saline	Single dose, 1 hour before LPS injection	Dramatically attenuated pathological injury and reduced inflammatory cells in BALF. [8][9]

Table 4: Budesonide Administration via Intratracheal (IT) Instillation

Mouse Strain	Disease Model	Budesonide Dose	Vehicle/Formulation	Administration Frequency & Duration	Key Quantitative Outcomes/ Efficacy
BALB/c	Asthma (OVA-induced)	5.7 µg/mL in 30 µL	Liposomal Nanoparticles	Days 21-23 of the model	Reduced bronchial hyperresponsiveness and inflammatory factors in BALF.

Table 5: Budesonide Administration via Oral Gavage

Mouse Strain	Disease Model	Budesonide Dose	Vehicle	Administration Frequency & Duration	Key Quantitative Outcomes/ Efficacy
ICR	Colitis Model	0.2 mg/kg (budesonide-equivalent)	Tween 80 and ethanol (1:1, vol/vol) diluted with saline	Daily on days 0, 1, 2, and 3	Limited effect in inhibiting the reduction of mouse body weight in this model. [10]

Experimental Protocols

Preparation of Budesonide Solution

For Aqueous Suspensions (Inhalation/Intranasal/Intratracheal):

- Materials: Budesonide powder, sterile phosphate-buffered saline (PBS) or saline, surfactant (e.g., Tween 80, optional for stability), sterile water for injection.
- Procedure:
 - Weigh the required amount of budesonide powder.
 - If using a surfactant, dissolve it in a small volume of sterile water for injection.[\[11\]](#)
 - Add the budesonide powder to the surfactant solution (or directly to the saline/PBS if not using a surfactant) and mix thoroughly.
 - Use a sonicator or homogenizer to create a uniform suspension. For some preparations, moist heat sterilization of a concentrated solution may be performed before final dilution. [\[11\]](#)
 - Bring the solution to the final desired volume with sterile saline or PBS.

- Ensure the final particle size is appropriate for the intended administration route (e.g., D90 < 5 µm for inhalation).[11]

For Intraperitoneal Injection:

- Materials: Budesonide powder, 1% carboxymethylcellulose (CMC) solution.
- Procedure:
 - Prepare a 1% CMC solution in sterile saline.
 - Suspend the required amount of budesonide in the CMC solution.
 - Sonicate the suspension for approximately 10 minutes to ensure uniform distribution.[7]

Intratracheal Instillation Protocol

This method allows for the direct delivery of budesonide to the lungs.

- Materials: Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail), small animal laryngoscope or a fiber-optic light source, appropriate catheter (e.g., 24-gauge catheter), microsyringe.[1][12]
- Procedure:
 - Anesthetize the mouse using the chosen method.
 - Place the mouse in a supine position on a slanted board (approximately 40-45 degrees). [1]
 - Visualize the trachea by transillumination of the neck with a fiber-optic light or using a small animal laryngoscope.
 - Gently pull the tongue to the side to open the glottis.
 - Carefully insert the catheter into the trachea, passing through the vocal cords.
 - Administer the budesonide suspension (typically 30-50 µL for a mouse) using a microsyringe.[12]

- A small volume of air (around 0.1 mL) can be injected after the liquid to ensure the dose reaches the deep lungs.
- Remove the catheter and monitor the mouse until it recovers from anesthesia.

Intranasal Administration Protocol

This is a non-invasive method for delivering substances to the respiratory tract.

- Materials: Micropipette and tips, anesthetic (light anesthesia is recommended).
- Procedure:
 - Lightly anesthetize the mouse.
 - Hold the mouse in a supine position with the head tilted slightly back.
 - Using a micropipette, slowly dispense the budesonide solution (up to 50 μ L) onto the nares, allowing the mouse to inhale the liquid naturally with each breath.
 - Alternate between nostrils to ensure even distribution.
 - Monitor the mouse for normal breathing and recovery.

Intraperitoneal Injection Protocol

- Materials: Sterile syringe and needle (e.g., 25-27 gauge).
- Procedure:
 - Restrain the mouse, exposing the abdomen.
 - Tilt the mouse's head downwards.
 - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
 - Aspirate to ensure no fluid is drawn into the syringe (indicating correct placement).

- Inject the budesonide suspension.

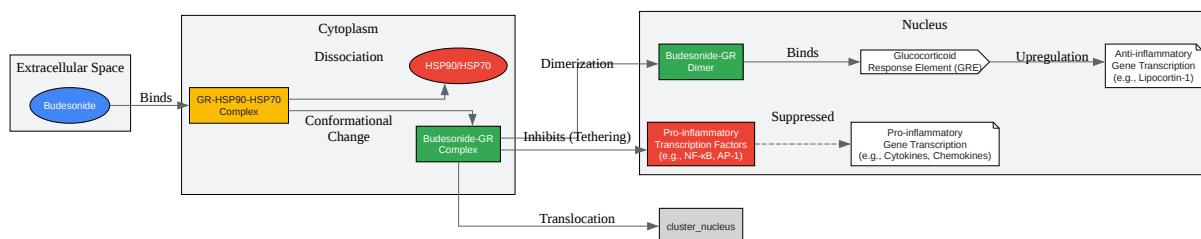
Oral Gavage Protocol

This method is used for direct administration to the stomach.

- Materials: Gavage needle (e.g., 18-20 gauge, with a rounded tip), syringe.[\[13\]](#)[\[14\]](#)
- Procedure:
 - Measure the appropriate length for the gavage needle (from the corner of the mouth to the last rib) to ensure it will reach the stomach without causing perforation.[\[13\]](#)
 - Restrain the mouse securely, keeping the head and neck extended in a straight line.
 - Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and down the esophagus. The mouse should be allowed to swallow the tube. Do not force the needle.
 - Once the needle is in place, slowly administer the budesonide solution. The volume should not exceed 1% of the mouse's body weight (e.g., 0.2 mL for a 20g mouse).[\[13\]](#)
 - Gently remove the gavage needle.

Mandatory Visualizations

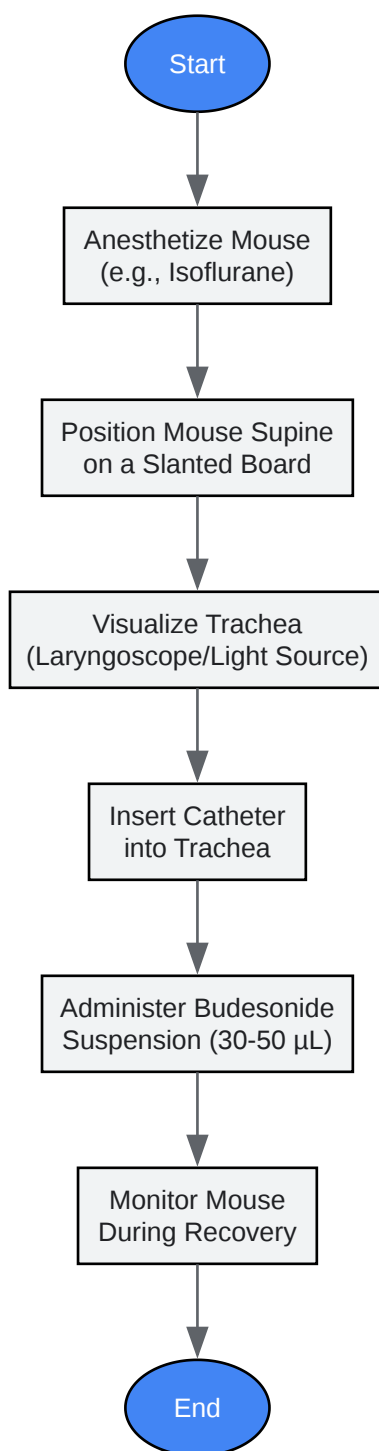
Signaling Pathway



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Caption: Glucocorticoid Receptor Signaling Pathway of Budesonide.

Experimental Workflow



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Caption: Experimental Workflow for Intratracheal Instillation in Mice.

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